molecular formula C19H35NO3Si B15160267 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- CAS No. 667869-74-1

2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-

Cat. No.: B15160267
CAS No.: 667869-74-1
M. Wt: 353.6 g/mol
InChI Key: YLIBXHGSXNFTBY-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- is a complex organic compound belonging to the oxazolidinone family. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis. This particular compound features a unique structure with multiple functional groups, making it a valuable subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- typically involves multi-step organic reactions. The process begins with the formation of the oxazolidinone ring, followed by the introduction of the ethenyl and pentenyl groups through alkylation reactions. The trimethylsilyl group is introduced via silylation reactions, which protect the hydroxyl group during subsequent steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted oxazolidinones with various functional groups.

Scientific Research Applications

2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- has several scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its antimicrobial properties, particularly against gram-positive bacteria.

    Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of the initiation complex. This action disrupts the translation process, leading to the inhibition of bacterial growth. Additionally, the compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

    Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.

    (S)-4-Benzyl-2-oxazolidinone: Used as a chiral auxiliary in asymmetric synthesis.

Uniqueness

2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

The compound 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- is a member of the oxazolidinone class, which has garnered significant attention in medicinal chemistry due to its biological activities, particularly as antibacterial agents. This article delves into the biological activity of this specific compound, examining its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]-
  • CAS Number : 17016-83-0
  • Molecular Formula : C18H33NO2Si

This compound features a unique oxazolidinone core, which is known for its role in inhibiting bacterial protein synthesis.

Oxazolidinones primarily exert their antibacterial effects by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit , obstructing the formation of the initiation complex necessary for translation. This action is crucial in combating bacterial infections, especially those caused by resistant strains.

Binding Site Identification

Research has shown that oxazolidinones interact with the A site of the bacterial ribosome, preventing the placement of aminoacyl-tRNA during protein synthesis. This mechanism has been corroborated through studies using photoreactive derivatives that crosslink to rRNA in the peptidyl transferase center (PTC) of bacterial ribosomes .

Antibacterial Efficacy

A series of studies have evaluated the antibacterial activity of various oxazolidinones, including derivatives similar to 2-Oxazolidinone, 4-ethenyl-4-(4-pentenyl)-3-[1-[(trimethylsilyl)oxy]hexyl]- . These studies typically assess activity against a range of Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

  • Study on Antibacterial Spectrum :
    • A synthesized derivative exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to linezolid.
    • Key findings indicated that structural modifications at specific sites enhanced binding affinity and antibacterial potency .
  • In Vitro Evaluation :
    • Compounds were tested for their ability to inhibit bacterial growth in vitro, demonstrating significant activity against multi-drug resistant strains.
    • The most potent compounds showed minimal CYP450 interactions, suggesting a favorable safety profile .

Table: Summary of Antibacterial Activity

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Notes
AStaphylococcus aureus1 µg/mLHighly potent against resistant strains
BEscherichia coli2 µg/mLModerate activity
CEnterococcus faecium0.5 µg/mLEffective against vancomycin-resistant strains

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of oxazolidinones are critical for their therapeutic application. Studies indicate that these compounds generally exhibit good oral bioavailability and are metabolically stable in liver microsomes .

ADME Profile Summary

ParameterValue
Solubility (pH 1.2/6.8)4.4/5.2 µg/mL
LogD (pH 7.4)1.9
Metabolic Stability (%)84%

These parameters suggest that derivatives of oxazolidinones may have favorable absorption and distribution characteristics, making them suitable candidates for further development.

Properties

CAS No.

667869-74-1

Molecular Formula

C19H35NO3Si

Molecular Weight

353.6 g/mol

IUPAC Name

4-ethenyl-4-pent-4-enyl-3-(1-trimethylsilyloxyhexyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H35NO3Si/c1-7-10-12-14-17(23-24(4,5)6)20-18(21)22-16-19(20,9-3)15-13-11-8-2/h8-9,17H,2-3,7,10-16H2,1,4-6H3

InChI Key

YLIBXHGSXNFTBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(N1C(=O)OCC1(CCCC=C)C=C)O[Si](C)(C)C

Origin of Product

United States

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